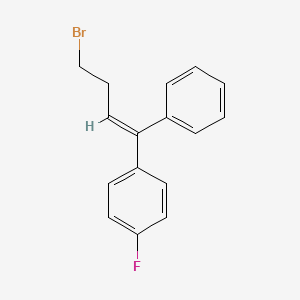
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene (1-Bromo-4-fluorobenzene) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid with a molecular formula of C10H9BrF and a molecular weight of 246.09 g/mol. It is a widely used intermediate for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene involves the synthesis of 4-bromo-1-phenylbut-1-en-1-ol, which is then converted to 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene through a substitution reaction with 4-fluorobenzene.
Starting Materials
Phenylacetylene, Bromine, Sodium hydroxide, Sodium carbonate, 4-Fluoronitrobenzene, Palladium on carbon, Hydrochloric acid, Sodium borohydride, Methanol
Reaction
Phenylacetylene is converted to 4-bromo-1-phenylbut-1-en-1-ol through a bromination reaction using bromine and sodium hydroxide., 4-bromo-1-phenylbut-1-en-1-ol is then reacted with 4-fluoronitrobenzene in the presence of palladium on carbon as a catalyst and hydrogen gas to yield 1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene., The product is then purified through recrystallization using methanol and reduced using sodium borohydride in the presence of hydrochloric acid to yield the final product.
Mechanism Of Action
The mechanism of action of 1-Bromo-4-fluorobenzene is not well understood. However, it is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the bromine and the carbon atom of the benzene ring. This covalent bond is then broken by the action of a nucleophile, such as an amine, which results in the formation of a new organic compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Bromo-4-fluorobenzene are not well understood. However, it is known that exposure to high concentrations of the compound may cause irritation to the eyes, skin, and respiratory system. In addition, it may cause damage to the liver and kidneys. Long-term exposure to the compound may also cause reproductive and developmental effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 1-Bromo-4-fluorobenzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its toxicity. It is highly toxic and should be handled with extreme caution. In addition, it is flammable and should be stored away from heat and flames.
Future Directions
1. Further research is needed to understand the biochemical and physiological effects of 1-Bromo-4-fluorobenzene.
2. Research should be conducted to develop safer and more efficient synthetic methods for the synthesis of 1-Bromo-4-fluorobenzene.
3. Research should be conducted to develop new applications for 1-Bromo-4-fluorobenzene.
4. Research should be conducted to develop new catalysts for the synthesis of 1-Bromo-4-fluorobenzene.
5. Research should be conducted to develop new methods for the purification and storage of 1-Bromo-4-fluorobenzene.
6. Research should be conducted to develop new methods for the detection and quantification of 1-Bromo-4-fluorobenzene in biological samples.
7. Research should be conducted to develop new methods for the safe handling and disposal of 1-Bromo-4-fluorobenzene.
8. Research should be conducted to develop new methods for the monitoring of 1-Bromo-4-fluorobenzene in the environment.
Scientific Research Applications
1-Bromo-4-fluorobenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a reagent in organic chemistry for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. In addition, it is used as a catalyst in organic reactions.
properties
IUPAC Name |
1-[(E)-4-bromo-1-phenylbut-1-enyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAXPFIJBMXPLB-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCBr)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCBr)/C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-1-phenylbut-1-en-1-yl)-4-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

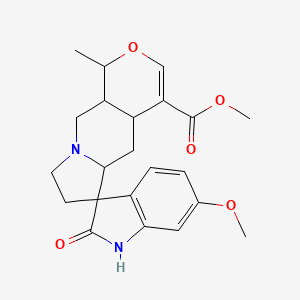
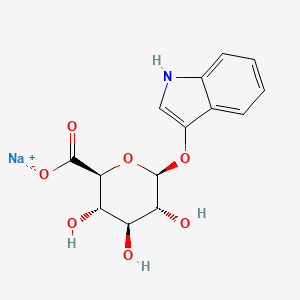
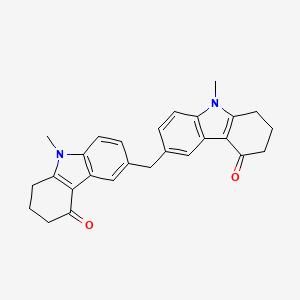

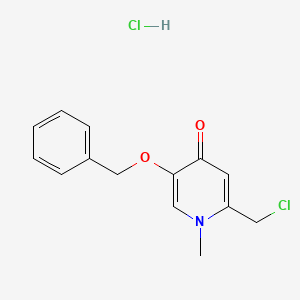
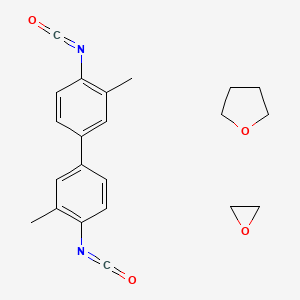
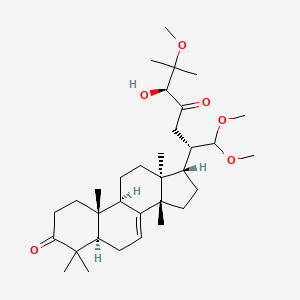
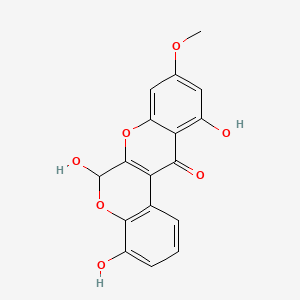
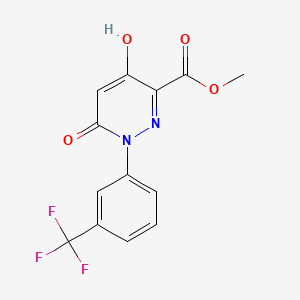
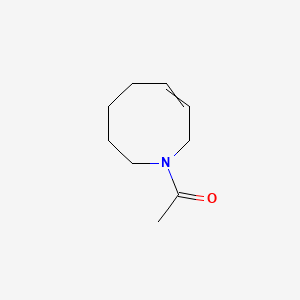
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)